molecular formula C21H15NO2 B028441 Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- CAS No. 105467-65-0

Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-

Cat. No. B028441
CAS RN: 105467-65-0
M. Wt: 313.3 g/mol
InChI Key: LWQQPBNWXMYMEF-SFTDATJTSA-N
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Description

Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- (DBA) is a polycyclic aromatic hydrocarbon (PAH) that is known to be a potent mutagen and carcinogen. DBA is found in cigarette smoke, diesel exhaust, and other environmental sources. Due to its potential health hazards, DBA has been the subject of extensive scientific research.

Mechanism of Action

Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- is metabolized to reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and other DNA damage that can lead to cancer. Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has been shown to affect a variety of cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has also been found to disrupt mitochondrial function and induce oxidative stress. In animal models, Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- exposure has been associated with changes in gene expression, immune function, and reproductive health.

Advantages and Limitations for Lab Experiments

Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- is a potent carcinogen that can be used to study the mechanisms of cancer initiation and promotion. Its mutagenic properties also make it a useful tool for studying DNA damage and repair. However, Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- is highly toxic and must be handled with care. Its synthesis is also complex and requires specialized equipment and expertise.

Future Directions

Future research on Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- should focus on identifying the specific DNA adducts and signaling pathways that contribute to its carcinogenic effects. This information could be used to develop new strategies for preventing or treating Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans--induced cancer. Other areas of research could include the development of more efficient synthesis methods and the evaluation of the environmental and occupational exposure to Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-. Additionally, the potential health effects of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- metabolites and their interaction with other environmental toxins should be investigated.

Synthesis Methods

Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- can be synthesized through a multi-step process involving the oxidation of anthracene to anthraquinone followed by cyclization and reduction. This method yields a mixture of isomers, including the trans-isomer, which is the most biologically active form of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-.

Scientific Research Applications

Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage, mutations, and chromosomal aberrations in vitro and in vivo. Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has also been found to be a potent tumor initiator and promoter in animal models. These findings have led to the classification of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC).

properties

CAS RN

105467-65-0

Product Name

Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

(7S,8S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol

InChI

InChI=1S/C21H15NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-11,20-21,23-24H/t20-,21-/m0/s1

InChI Key

LWQQPBNWXMYMEF-SFTDATJTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H](C=C5)O)O

SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O

Other CAS RN

117019-81-5
117066-30-5

Origin of Product

United States

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